cis-Montelukast as a Pharmacopeial Impurity Standard with Defined Acceptance Limits
cis-Montelukast is designated as USP Related Compound G and EP Impurity G, with a specified acceptance limit of not more than 0.10% in the drug substance . This quantitative limit is critical for batch release and stability testing, ensuring that the cis-isomer content in commercial montelukast sodium products does not exceed this threshold. In a study of 20 commercial drug products from 11 companies, the cis-isomer was quantified using a validated RP-HPLC method, though it was found to be below the qualification limit in all tested batches [1].
| Evidence Dimension | Regulatory Acceptance Limit for cis-Isomer Impurity |
|---|---|
| Target Compound Data | cis-Montelukast (USP Related Compound G; EP Impurity G) |
| Comparator Or Baseline | Montelukast Sodium API |
| Quantified Difference | Maximum permitted level: 0.10% |
| Conditions | USP-NF 2023 and EP 9.1 Monograph Specifications |
Why This Matters
This regulatory specification mandates the use of a certified cis-Montelukast reference standard for accurate quantification, directly impacting quality control decisions and regulatory submission requirements.
- [1] Emerce, E., et al. (2015). Determination of the impurities in drug products containing montelukast and in silico/in vitro genotoxicological assessments of sulfoxide impurity. Toxicology Letters, 238(2), 90-99. View Source
